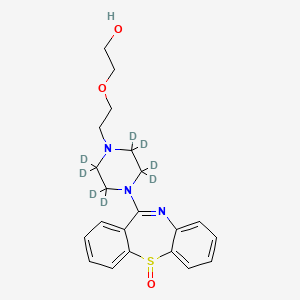

Quetiapine Sulfoxide-d8

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

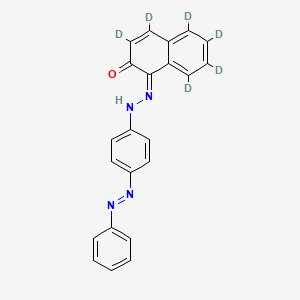

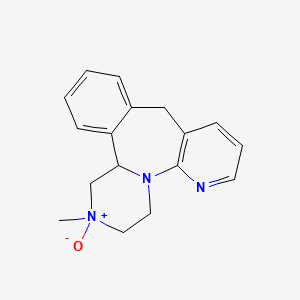

Quetiapine Sulfoxide-d8 is the deuterium labeled Quetiapine sulfoxide . Quetiapine sulfoxide (Quetiapine S-oxide) is a main metabolite of Quetiapine . Quetiapine is a second-generation antipsychotic . It is a 5-HT receptors agonist and a dopamine receptor antagonist .

Molecular Structure Analysis

The molecular formula of this compound is C21H17D8N3O3S . The molecular weight is 407.56 g/mol . The structure of this compound is related to the structure of Quetiapine .

Chemical Reactions Analysis

This compound is a metabolite of Quetiapine . The major metabolic pathways of Quetiapine involve sulfoxidation, mediated by cytochrome P450 3A4 (CYP3A4), and oxidation of the terminal alcohol to a carboxylic acid .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 407.56 g/mol . The molecular formula is C21H17D8N3O3S . The parent compound, Quetiapine, has a molecular weight of 383.5 g/mol and a molecular formula of C21H25N3O2S .

科学的研究の応用

Measurement and Monitoring in Plasma : A study by Fisher et al. (2012) developed a method using LC-MS/MS to measure quetiapine and four metabolites, including quetiapine sulfoxide, in human plasma. This method aids in monitoring plasma concentrations of these compounds during therapy (Fisher, Handley, Taylor, & Flanagan, 2012).

Pharmacokinetics in Schizophrenia Patients : Li et al. (2004) studied the pharmacokinetics of quetiapine and its metabolites, including quetiapine sulfoxide, in Chinese patients suffering from schizophrenia. They found that quetiapine is absorbed quickly and metabolized mainly to quetiapine sulfoxide (Li, Li, Cheng, Peng, Zhang, & Li, 2004).

HPLC-MS/ESI Method for Determination : Another study by Li et al. (2004) focused on developing a high-performance liquid chromatography-electrospray mass spectrometry method for determining quetiapine and its metabolites, including quetiapine sulfoxide, in human plasma, useful for pharmacokinetic and metabolic mechanism studies (Li, Cheng, Li, Bai, Zhang, Wang, & Li, 2004).

Impact on Memory and Hippocampus in Schizophrenia Models : A study by Li et al. (2015) investigated the effects of quetiapine on memory and doublecortin expression in the hippocampus of schizophrenia model mice, providing insights into the neurobiological effects of quetiapine and its metabolites (Li, He, Wang, Liu, Peng, & Wang, 2015).

Postmortem Distribution in Toxicology : Hopenwasser et al. (2004) examined the concentrations and distribution of quetiapine, including its metabolites, in postmortem tissues, contributing to forensic toxicology (Hopenwasser, Mozayani, Danielson, Harbin, Narula, Posey, Shrode, Wilson, Li, & Sánchez, 2004).

In Vitro Metabolism Studies : Steimer (2005) explored the relationship between different metabolites of quetiapine, including quetiapine-sulfoxide, and the parent drug in serum, contributing to understanding its clinical effects in schizophrenic patients (Steimer, 2005).

Active Metabolite Metabolism : Bakken et al. (2012) investigated the metabolism of N-desalkylquetiapine, a metabolite of quetiapine, focusing on its transformation into quetiapine sulfoxide, among others. This study enhances the understanding of the metabolic pathways of quetiapine's active metabolites (Bakken, Molden, Knutsen, Lunder, & Hermann, 2012).

作用機序

Target of Action

Quetiapine Sulfoxide-d8, a metabolite of Quetiapine, primarily targets dopamine type 2 (D2) and serotonin type 2 (5-HT2) receptors . These receptors play a crucial role in regulating mood, behavior, and cognition .

Mode of Action

This compound acts as an antagonist at these receptors, meaning it binds to these receptors and inhibits their activity . This inhibition alters the neurotransmission of dopamine and serotonin, two neurotransmitters that are often imbalanced in conditions like schizophrenia and bipolar disorder .

Biochemical Pathways

Quetiapine is metabolized to this compound by the action of cytochrome P450 (CYP) 3A4 . This metabolic pathway involves the oxidation of Quetiapine to form this compound . The metabolite may contribute to the antidepressant effect of Quetiapine .

Pharmacokinetics

Quetiapine is rapidly absorbed after oral administration, with a median time to reach maximum observed plasma concentration ranging from 1 to 2 hours . The drug is approximately 83% bound to serum proteins . The drug is eliminated with a mean terminal half-life of approximately 7 hours . The primary route of elimination is through hepatic metabolism . After administration, approximately 73% of the radioactivity was excreted in the urine and 21% in feces .

Result of Action

The molecular and cellular effects of this compound’s action involve the modulation of dopamine and serotonin neurotransmission . By inhibiting the activity of D2 and 5-HT2 receptors, this compound can help restore the balance of these neurotransmitters in the brain . This can alleviate symptoms of conditions like schizophrenia and bipolar disorder .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs can affect its metabolism. Phenytoin and thioridazine increase the clearance of Quetiapine, and ketoconazole decreases clearance . Therefore, the co-administration of these drugs with Quetiapine may require dosage adjustment . Furthermore, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 0.035, which means that the use of Quetiapine fumarate is predicted to present an insignificant risk to the environment .

将来の方向性

生化学分析

Biochemical Properties

Quetiapine Sulfoxide-d8 plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, including cytochromes P450 (CYPs) and uridine 5′-diphospho-glucuronosyltransferases (UGTs) . These interactions are integral to the metabolism of Quetiapine .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have observed its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound affects its activity or function. It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

2-[2-[2,2,3,3,5,5,6,6-octadeuterio-4-(11-oxobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S/c25-14-16-27-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)28(26)20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2/i9D2,10D2,11D2,12D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJNLPUSSHEDON-PMCMNDOISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3S(=O)C4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3S(=O)C4=CC=CC=C42)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5](/img/structure/B563655.png)

![9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]-6-chloroguanine-d5](/img/structure/B563656.png)

![[(1R)-1-[(Acetyloxy)methyl]-1-(hydroxymethyl)-3-(4-octylphenyl)propyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B563664.png)